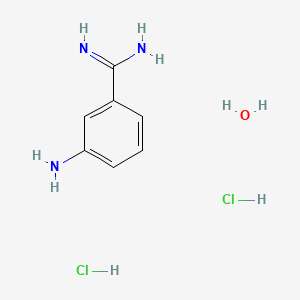

3-Aminobenzamidine dihydrochloride hydrate

Overview

Description

3-Aminobenzamidine dihydrochloride hydrate, also known as 3-AB, is an organic compound used in laboratory experiments as a reagent for a variety of applications. It is a white, crystalline solid with a molecular weight of 226.12 g/mol and an empirical formula of C7H10Cl2N2O•2H2O. It is soluble in water and ethanol and is often used in both biochemical and physiological studies.

Scientific Research Applications

Role in Analytical Methods

3-Aminobenzamidine Dihydrochloride Hydrate has been utilized in analytical chemistry, particularly in the development of analytical methods for the determination of sugars in marine samples. Studies have focused on optimizing hydrolysis protocols to extract sugars from various marine matrices, including particulate and dissolved organic matter, using techniques like phenol sulfuric acid (PSA) and high-performance liquid chromatography (HPLC) (Panagiotopoulos & Sempéré, 2005). This highlights its importance in environmental chemistry and oceanography for understanding biogeochemical cycles.

Synthetic Applications

In organic synthesis, this compound serves as a precursor for the synthesis of cyclic compounds containing aminobenzenesulfonamide. These compounds are crucial for creating novel polyheterocyclic structures, demonstrating the chemical's versatility in facilitating the discovery of new functional molecules and pharmaceuticals (Kaneda, 2020).

Environmental Research

The compound has been studied for its interactions with environmental contaminants. For example, research on the reactions of aqueous chlorine and chlorine dioxide with model food compounds has implications for understanding the fate of chlorine in the food industry and its potential toxicity. This research is vital for food safety and environmental health (Fukayama et al., 1986).

Biomedical Research

In the biomedical field, research has explored the biochemical pathways and therapeutic potentials of compounds related to this compound, focusing on their pharmacological activities. For instance, studies have investigated the role of nitric oxide in hemorrhagic shock, highlighting the compound's relevance in understanding and treating this condition (Szabó & Billiar, 1999).

Pharmacological Research

Pharmacological research on related compounds, such as chlorogenic acid, delves into their anti-inflammatory properties and molecular mechanisms in inflammatory diseases. Such studies underscore the potential of this compound derivatives in developing treatments for a variety of inflammation-related conditions (Bai et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 3-Aminobenzamidine dihydrochloride hydrate are various enzymes, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and others . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, potentially altering their activity . The exact nature of these interactions and the resulting changes in enzyme activity can vary depending on the specific enzyme involved.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target enzymes. For example, by inhibiting Kallikrein-1, it could affect the Kinin-Kallikrein system, which is involved in inflammation and blood pressure regulation . .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of target enzymes. For instance, by inhibiting enzymes involved in inflammation, it could potentially reduce inflammatory responses . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid inhalation . Moreover, it should be stored in a well-ventilated place, with the container kept tightly closed .

Safety and Hazards

3-Aminobenzamidine dihydrochloride hydrate is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and seeking medical attention if necessary .

Properties

IUPAC Name |

3-aminobenzenecarboximidamide;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH.H2O/c8-6-3-1-2-5(4-6)7(9)10;;;/h1-4H,8H2,(H3,9,10);2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONQCTXZDQEZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

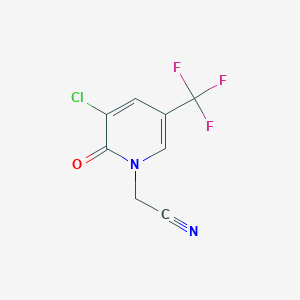

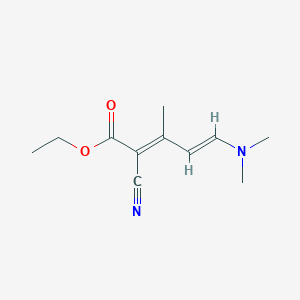

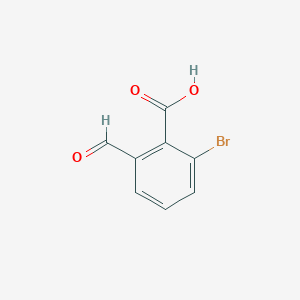

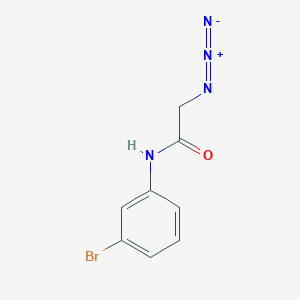

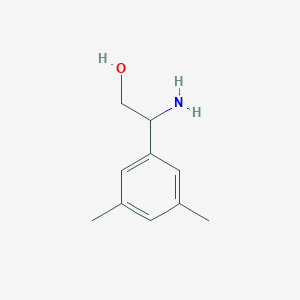

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

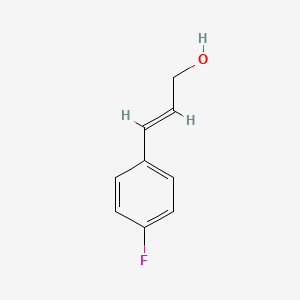

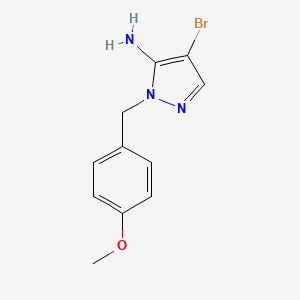

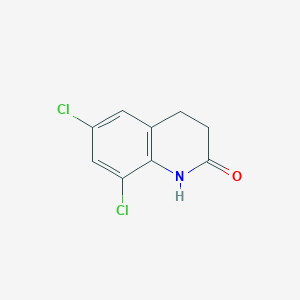

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033875.png)

![7-(3,4-diethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033877.png)

![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)

![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)